molecular formula C23H22N4O4 B266409 ethyl 2-amino-1-{2-[(2-methylbenzoyl)oxy]ethyl}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-{2-[(2-methylbenzoyl)oxy]ethyl}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B266409
M. Wt: 418.4 g/mol
InChI Key: ZMFKGBXLVWNBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-1-(2-{[(2-methylphenyl)carbonyl]oxy}ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-b]quinoxaline core, which is a fused ring system containing both pyrrole and quinoxaline moieties. The presence of various functional groups, including an amino group, an ester group, and a carbonyl group, makes this compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-{2-[(2-methylbenzoyl)oxy]ethyl}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic synthesisThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(2-{[(2-methylphenyl)carbonyl]oxy}ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups and properties. These derivatives can be further utilized in various applications .

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-{2-[(2-methylbenzoyl)oxy]ethyl}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-b]quinoxaline derivatives and related heterocyclic compounds, such as:

Uniqueness

Ethyl 2-amino-1-(2-{[(2-methylphenyl)carbonyl]oxy}ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific combination of functional groups and the pyrrolo[2,3-b]quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

ethyl 2-amino-1-[2-(2-methylbenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C23H22N4O4/c1-3-30-23(29)18-19-21(26-17-11-7-6-10-16(17)25-19)27(20(18)24)12-13-31-22(28)15-9-5-4-8-14(15)2/h4-11H,3,12-13,24H2,1-2H3

InChI Key

ZMFKGBXLVWNBBU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC(=O)C4=CC=CC=C4C)N

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC(=O)C4=CC=CC=C4C)N

Origin of Product

United States

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